molecular formula C17H18BrNO3 B14163336 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 5331-31-7

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No.: B14163336
CAS No.: 5331-31-7
M. Wt: 364.2 g/mol
InChI Key: DYBQIHCBSZCMRI-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a bromo-substituted phenoxy group and a methoxy-substituted phenyl group, making it a molecule of interest in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-bromo-4-methylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.

    Amidation Reaction: The phenoxy intermediate is then reacted with 2-methoxy-5-methylaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final acetamide product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenolic and amide groups can undergo oxidation and reduction reactions, respectively.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Products with oxidized phenolic or amide groups.

    Reduction: Products with reduced amide groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-bromo-4-methylphenoxy)-N-(2-methoxyphenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(2-methylphenyl)acetamide
  • 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-4-methylphenyl)acetamide

Uniqueness

The unique combination of bromo and methoxy substituents in 2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide may confer specific chemical reactivity and biological activity, distinguishing it from similar compounds.

Properties

CAS No.

5331-31-7

Molecular Formula

C17H18BrNO3

Molecular Weight

364.2 g/mol

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide

InChI

InChI=1S/C17H18BrNO3/c1-11-4-6-15(13(18)8-11)22-10-17(20)19-14-9-12(2)5-7-16(14)21-3/h4-9H,10H2,1-3H3,(H,19,20)

InChI Key

DYBQIHCBSZCMRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)COC2=C(C=C(C=C2)C)Br

Origin of Product

United States

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